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(S)-N-methyl-N-methoxy-2-(tert-

butoxycarbonylamino)-4-

methylpentanamide

Cat. No.: B570298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The Weinreb-Nahm ketone synthesis, a cornerstone of modern organic chemistry, provides a

reliable and high-yield method for the synthesis of ketones. Discovered in 1981 by Steven M.

Weinreb and Steven Nahm, this reaction has become indispensable in the synthesis of

complex molecules, including natural products and pharmaceuticals.[1] This is due to its

remarkable ability to prevent the common problem of over-addition that plagues reactions with

more traditional acylating agents.[1][2]

This technical guide delves into the core mechanism of the Weinreb ketone synthesis when

using Grignard reagents, providing detailed experimental protocols and quantitative data to

support its application in a research and development setting.

Core Mechanism: The Key to Selectivity
The primary advantage of the Weinreb ketone synthesis lies in its ability to avoid the formation

of tertiary alcohols, a frequent side product when Grignard reagents react with other acyl

derivatives like esters or acid chlorides.[2][3] This selectivity is attributed to the formation of a

stable tetrahedral intermediate.[4]

The reaction proceeds as follows:
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Nucleophilic Attack: The Grignard reagent (R'-MgX) acts as a potent nucleophile, attacking

the electrophilic carbonyl carbon of the N-methoxy-N-methylamide (Weinreb amide).

Formation of a Chelated Intermediate: This addition leads to a tetrahedral intermediate. The

crucial feature of this intermediate is its stabilization through chelation. The magnesium

halide center is coordinated by both the oxygen of the original carbonyl group and the

methoxy oxygen of the amide.[1] This forms a stable five-membered ring that protects the

intermediate from further reaction.[5][6][7]

Aqueous Workup and Ketone Formation: This stable intermediate persists at low

temperatures.[1][8] Upon acidic aqueous workup, the chelate is broken down, and the

intermediate collapses to yield the desired ketone.

This chelation is the key difference compared to the reaction of Grignard reagents with esters

or acid chlorides. In those cases, the initial tetrahedral intermediate is unstable and readily

eliminates an alkoxide or halide to form a ketone, which is then immediately attacked by a

second equivalent of the Grignard reagent to produce a tertiary alcohol.[2]

Caption: Mechanism of the Weinreb Ketone Synthesis.

Logical Comparison: Weinreb vs. Traditional
Acylating Agents
The unique stability of the Weinreb amide-derived intermediate prevents the over-addition that

is characteristic of Grignard reactions with esters or acid chlorides. The following diagram

illustrates this crucial difference.
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Caption: Comparison of Grignard reaction pathways.

Quantitative Data Summary
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The Weinreb ketone synthesis is known for its high yields across a broad range of substrates.

The reaction conditions are generally mild and tolerate a variety of functional groups.[4] Below

is a summary of representative yields.

Weinreb
Amide
Substrate (R-
CON(OMe)Me)

Grignard
Reagent (R'-
MgX)

Solvent Temp (°C) Yield (%)

N-methoxy-N-

methylbenzamid

e

3-

Fluorophenylmag

nesium chloride

Toluene 25 94

N-methoxy-N-

methyl-4-

cyanobenzamide

3-

Fluorophenylmag

nesium chloride

Toluene 25 92

N-methoxy-N-

methyl-4-

(methylthio)benz

amide

3-

Fluorophenylmag

nesium chloride

Toluene 25 95

N-methoxy-N-

methyl-1H-

indole-5-

carboxamide

3-

Fluorophenylmag

nesium chloride

Toluene 25 85

N-methoxy-N-

methylthiophene-

2-carboxamide

Phenylmagnesiu

m bromide
THF 0 to 25 91

N-methoxy-N-

methyl-4-

biphenylcarboxa

mide

Ethylmagnesium

bromide
THF 0 to 25 88

Data compiled from various sources for illustrative purposes. Actual yields may vary based on

specific reaction conditions and substrate purity.
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Detailed Experimental Protocols
Protocol 1: General Procedure for the Synthesis of
Biaryl Ketones
This protocol is adapted from a procedure for the arylation of Weinreb amides with

functionalized Grignard reagents.[9]

Materials:

Aryl bromide (1.0 mmol)

i-PrMgCl·LiCl (1.1 mmol, 1.1 equiv) in THF

N-methoxy-N-methylamide (1.2 mmol, 1.2 equiv)

Anhydrous Toluene or THF (3.0 mL)

Saturated aqueous NH₄Cl solution

Ethyl acetate

Anhydrous Na₂SO₄

Procedure:

To a flame-dried reaction vial under an argon atmosphere, add the aryl bromide (1.0 mmol).

Add the solution of i-PrMgCl·LiCl (1.1 mmol) in THF dropwise at 25 °C. The formation of the

Grignard reagent is typically complete within 1-2 hours.

In a separate flame-dried flask, dissolve the N-methoxy-N-methylamide (1.2 mmol) in

anhydrous toluene (3.0 mL).

Add the freshly prepared Grignard reagent solution to the Weinreb amide solution at 25 °C.

Stir the reaction mixture at 25 °C for 30 minutes.

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
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Extract the mixture with ethyl acetate (3 x 15 mL).

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the desired

biaryl ketone.

Protocol 2: Synthesis of an α-Alkoxy Ketone
This protocol is a generalized procedure based on the successful synthesis of an α-alkoxy

ketone on a plant scale, which consistently gave yields around 80%.[10]

Materials:

α-alkoxy Weinreb amide (1.0 equiv)

Appropriate Grignard reagent (e.g., Arylmagnesium bromide, 1.1-1.5 equiv)

Anhydrous THF

Saturated aqueous NH₄Cl or 1 M HCl

Ethyl acetate or other suitable organic solvent

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

Dissolve the α-alkoxy Weinreb amide in anhydrous THF in a flame-dried flask under an inert

atmosphere (e.g., argon or nitrogen).

Cool the solution to a low temperature, typically between -78 °C and 0 °C, using an

appropriate cooling bath.

Add the Grignard reagent solution dropwise to the stirred Weinreb amide solution,

maintaining the low temperature.
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Allow the reaction to stir at the low temperature for a period of 1 to 3 hours, monitoring the

reaction progress by TLC or LC-MS.

Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl or cold 1

M HCl while the flask is still in the cooling bath.

Allow the mixture to warm to room temperature.

Transfer the mixture to a separatory funnel and extract with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter,

and concentrate in vacuo.

The resulting crude α-alkoxy ketone can often be used without further purification or can be

purified by silica gel chromatography if necessary.
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Caption: Typical experimental workflow for Weinreb ketone synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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